5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

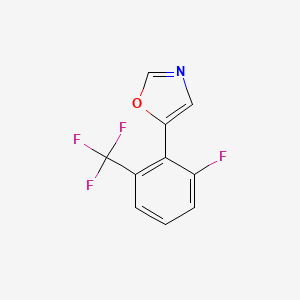

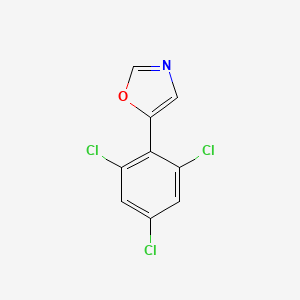

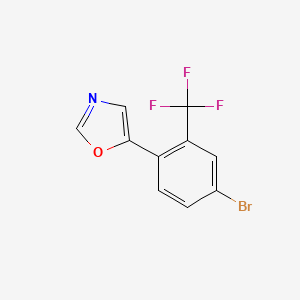

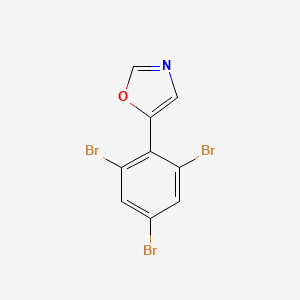

“5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” is a chemical compound with the CAS Number: 2364584-78-9 . It has a molecular weight of 330.18 . The IUPAC name for this compound is 5-(4-(benzyloxy)-3-bromophenyl)oxazole .

Molecular Structure Analysis

The molecular structure of “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” includes a five-membered heterocyclic ring containing one oxygen atom at position 1 and a nitrogen atom at position 3 . The InChI code for this compound is 1S/C16H12BrNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Oxazole derivatives have been found to exhibit antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Anticancer Activity

Oxazole derivatives have also been studied for their potential anticancer properties . This suggests that “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” could potentially be studied for similar applications.

Antitubercular Activity

Some oxazole derivatives have shown antitubercular activity . This could be another potential area of study for “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole”.

Anti-inflammatory Activity

Oxazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” could potentially be used in the treatment of inflammatory conditions.

Antidiabetic Activity

Some oxazole derivatives have shown antidiabetic activity . This could be another potential application for “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole”.

Antiobesity Activity

Oxazole derivatives have been found to exhibit antiobesity activity . This suggests that “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” could potentially be used in the treatment of obesity.

Antioxidant Activity

Some oxazole derivatives have shown antioxidant activity . This could be another potential application for “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole”.

8. Use in Synthesis of New Chemical Entities Oxazoles are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry . This suggests that “5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” could potentially be used in the synthesis of new medicinal compounds.

Wirkmechanismus

Target of Action

The primary target of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to various types of cancers, including breast, liver, colon, and prostate .

Mode of Action

5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole interacts with its target EGFR-TK by inhibiting its activity . The compound’s benzylic position is activated towards free radical attack, enhancing its reactivity due to the adjacent aromatic ring . This interaction results in changes in the cellular processes controlled by EGFR-TK, potentially leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with EGFR-TK. Specific ligands, including epidermal growth factor and transforming growth factor α (TGFα), attach to the extracellular domain of EGFR to cause dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . By inhibiting EGFR-TK, 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole disrupts these pathways, affecting downstream effects such as cell proliferation and differentiation .

Pharmacokinetics

The compound’s benzylic position and oxazole ring might influence its bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole’s action include the inhibition of EGFR-TK, disruption of associated biochemical pathways, and potential inhibition of cancer cell proliferation . The compound may induce changes at the molecular level that result in the death of cancer cells .

Action Environment

The action, efficacy, and stability of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect the activity of EGFR-TK could impact the compound’s effectiveness . Additionally, factors such as pH, temperature, and the presence of other biological molecules could affect the compound’s stability and action .

Eigenschaften

IUPAC Name |

5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYYFOWTXKXDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.